2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride
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Overview
Description
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2 and a molecular weight of 267.15 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and a pyrrolidin-3-yloxy group
Preparation Methods
The synthesis of 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 2-methoxypyridine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include heating the reactants under reflux or using microwave irradiation to accelerate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridine ring, resulting in the formation of a reduced pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce reduced pyridine derivatives.
Scientific Research Applications
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the treatment of neurological disorders and other medical conditions.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
2-Methoxypyridine: This compound shares the methoxy group on the pyridine ring but lacks the pyrrolidin-3-yloxy group. It has different chemical properties and applications.
6-(Pyrrolidin-3-yloxy)pyridine: This compound has the pyrrolidin-3-yloxy group on the pyridine ring but lacks the methoxy group. It also exhibits distinct chemical behavior and uses.
Pyridine derivatives: Various other pyridine derivatives with different substituents can be compared to highlight the unique features of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-6-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-4-10(12-9)14-8-5-6-11-7-8;;/h2-4,8,11H,5-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGRUNIXEMAPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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